2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride
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Overview
Description
2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride is a compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often employ green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity. These methods include multicomponent reactions, click reactions, nano-catalysis, and the use of environmentally friendly solvents .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thiazolidine derivatives. These products have significant applications in medicinal chemistry and organic synthesis .
Scientific Research Applications
2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Investigated for its neuroprotective and antioxidant properties.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride include:
- Thiazole derivatives
- Thiadiazole derivatives
- Triazole derivatives
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of sulfur and nitrogen atoms in the thiazolidine ring, which enhances its pharmacological properties. This compound exhibits a broad spectrum of biological activities, making it a valuable candidate for drug development and other scientific research applications .
Properties
IUPAC Name |
2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentane-1-thione;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2S2.ClH/c1-3-7(2)8(10)9(12)11-4-5-13-6-11;/h7-8H,3-6,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEFNXZPAXMOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=S)N1CCSC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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